(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate
Overview
Description
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C13H5F16IO3S and a molecular weight of 672.12 g/mol . This compound is known for its unique chemical properties and is primarily used in research settings, particularly in the fields of proteomics and fluorine chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with perfluorohexyl iodide in the presence of a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization or other suitable methods to achieve a high level of purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield perfluorohexyl-substituted aromatic compounds .
Scientific Research Applications
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate involves the transfer of the perfluorohexyl group to a target molecule. This process is facilitated by the hypervalent iodine center, which acts as a reactive intermediate. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(Tridecafluorohexyl)phenyliodonium Trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
(Perfluorooctyl)phenyliodonium Trifluoromethanesulfonate: Another hypervalent iodine compound with a longer perfluoroalkyl chain.
Uniqueness
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is unique due to its specific perfluorohexyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
phenyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)iodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F13I.CHF3O3S/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYKYDTNLXUMF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F16IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608258 | |
Record name | Phenyl(tridecafluorohexyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77758-84-0 | |
Record name | Phenyl(tridecafluorohexyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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